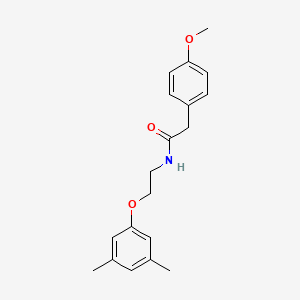![molecular formula C14H9Cl2F3N2OS B2859423 5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478031-76-4](/img/structure/B2859423.png)
5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a dichlorophenoxy group. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Pyrazoles are known to undergo a variety of chemical reactions, including reactions with alkyl iodides, condensations with 1,3-diketones, and reactions with nitroolefins . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Isostructural Compounds Synthesis : Kariuki et al. (2021) synthesized compounds featuring structural similarities, focusing on high yields and the ability to crystallize these compounds for structure determination. Their work illustrates the methods used to synthesize complex molecules with potential for varied applications (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Functionalized Thiophene Based Pyrazole Amides : Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives by different methodologies, exploring their structural features through computational applications. This research highlights the potential for creating novel compounds with specific desired properties (Kanwal, I., et al., 2022).
Potential Applications
Anti-Cancer Agents : Thomas et al. (2019) explored pyrazole derivatives as potential anti-cancer agents, focusing on their synthesis, electronic structure, and physico-chemical properties. This study underscores the potential medicinal applications of pyrazole derivatives (Thomas, R., et al., 2019).
Analgesic Agents : Machado et al. (2009) investigated novel analgesic agents, including methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, providing insights into their structural parameters and potential applications as pain relievers (Machado, P., et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2OS/c1-21-13-9(12(20-21)14(17,18)19)5-8(23-13)6-22-11-3-2-7(15)4-10(11)16/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNKRFHCOBUMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)COC3=C(C=C(C=C3)Cl)Cl)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)
![5-Oxaspiro[3.5]nonan-9-amine;hydrochloride](/img/structure/B2859341.png)
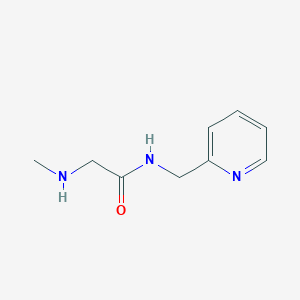
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2859344.png)
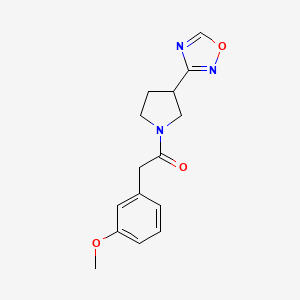
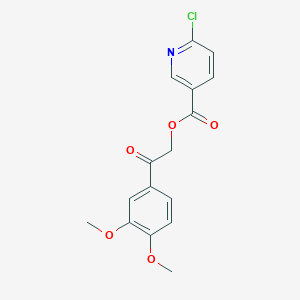
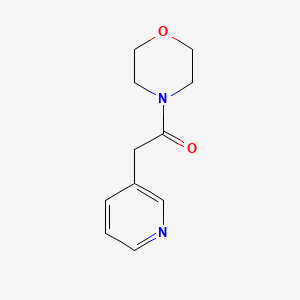
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)


![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)
